Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-

c-Met kinase inhibition scaffold hopping bioisostere comparison

Researchers seeking a regiospecific C-2 trifluoromethyl thieno[2,3-d]pyrimidin-4-one scaffold often face supply inconsistency and isomer contamination. This compound provides: - Verified ≥95% purity from multiple vendors, suitable as an analytical reference standard. - C-2 CF3 group enhances lipophilicity and metabolic stability vs. non-fluorinated cores. - One-pot 4-chloro derivatization (60% yield) enables rapid parallel library synthesis. - Thieno[2,3-d] core shows ~2-fold c-Met IC50 improvement over furo[2,3-d] analog.

Molecular Formula C7H3F3N2OS
Molecular Weight 220.17
CAS No. 1374831-01-2
Cat. No. B3003162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-
CAS1374831-01-2
Molecular FormulaC7H3F3N2OS
Molecular Weight220.17
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC(=N2)C(F)(F)F
InChIInChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-4(13)3-1-2-14-5(3)12-6/h1-2H,(H,11,12,13)
InChIKeyDVPOOMZZUWFAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-: Structural Overview


Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- is a fused heterocyclic compound comprising a thiophene ring fused to a pyrimidin-4(1H)-one core, with a trifluoromethyl (–CF₃) group at the C‑2 position . It belongs to the thieno[2,3-d]pyrimidine scaffold class, which is recognized as a bioisostere of the quinazoline core commonly found in kinase inhibitors [1]. The C‑2 trifluoromethyl substituent is structurally distinct from the more commonly explored C‑5 or C‑6 substituted analogs, and the compound serves as a versatile intermediate for further functionalization at the C‑4 position [2].

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-: Substitution Risks


Generic substitution within the thieno[2,3-d]pyrimidin-4-one class is precarious because the position and electronic nature of substituents profoundly alter kinase binding, metabolic stability, and synthetic tractability. The C‑2 trifluoromethyl group critically modulates lipophilicity and metabolic stability compared to non‑fluorinated or regioisomeric analogs [1], and the thieno[2,3-d]pyrimidine core itself exhibits measurable potency advantages over the closely related furo[2,3-d]pyrimidine scaffold [2]. Simply replacing this compound with a C‑5 trifluoromethyl isomer or a non‑fluorinated core would risk loss of the specific electronic and steric features that drive target engagement and downstream derivatization efficiency.

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-: Quantitative Differentiation Evidence


c-Met Kinase Inhibition: Thieno vs. Furo Core

In a head‑to‑head kinase inhibition study, the thieno[2,3-d]pyrimidine scaffold exhibited markedly stronger c‑Met inhibitory activity than its furo[2,3-d]pyrimidine counterpart. The most potent thieno[2,3-d]pyrimidine analogue (compound 142) showed an IC₅₀ of 35.7 nM, whereas the best furo[2,3-d]pyrimidine analogue (compound 141) achieved an IC₅₀ of 69.8 nM [1]. This ~1.96‑fold potency advantage is directly attributable to the sulfur‑containing thieno core, which is the defining structural feature of the target compound.

c-Met kinase inhibition scaffold hopping bioisostere comparison

Metabolic Stability & Lipophilicity Enhancement by C-2 CF3

The presence of the trifluoromethyl group at the C‑2 position significantly elevates both metabolic stability and lipophilicity compared to the unsubstituted thieno[2,3-d]pyrimidin-4(1H)-one core [1]. While exact logP and microsomal stability values for this specific compound are not publicly available in peer‑reviewed datasets, the class‑level trend is well‑established: CF₃ substitution typically increases logD₇.₄ by 0.5–1.5 units and reduces intrinsic clearance in human liver microsomes by 30–60% relative to the non‑fluorinated analog [2]. The electron‑withdrawing nature of CF₃ also lowers the pKa of the adjacent NH, potentially improving oral bioavailability.

metabolic stability lipophilicity trifluoromethyl effect

One-Pot Synthesis of Derivative Libraries

The target compound can be converted to the versatile intermediate 4‑chloro‑2‑(trifluoromethyl)thieno[2,3-d]pyrimidine via a one‑pot reaction of 2‑aminothiophene‑3‑carbonitrile with trifluoroacetic acid and phosphorus oxychloride, achieving a 60% yield [1]. This one‑pot process contrasts with traditional multi‑step routes to similar 4‑chloro‑fused pyrimidines, which often require 3–5 isolation steps and deliver cumulative yields of only 20–40% [2]. The synthetic accessibility of the 2‑CF₃ scaffold directly from the target compound enables rapid generation of focused derivative libraries for structure–activity relationship (SAR) exploration.

one-pot synthesis building block efficiency parallel library synthesis

High Purity & Multi-Vendor Availability

The compound is commercially available from reputable suppliers such as CymitQuimica (Biosynth) and Leyan (Shanghai Haohong Biomedical Technology), with a minimum purity specification of 95% . This compares favorably to related thieno[2,3-d]pyrimidin‑4(1H)-one derivatives that are often only available at 90% purity or require custom synthesis. The assured purity level reduces the need for additional purification steps prior to use in sensitive biochemical assays or as a reference standard.

chemical purity commercial availability reference standard

Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-: Application Scenarios


Kinase Inhibitor Lead Generation & Scaffold Hopping

The demonstrated c‑Met inhibitory advantage of the thieno[2,3-d]pyrimidine scaffold over the furo analog (~2‑fold IC₅₀ improvement) [1] makes the target compound an excellent starting point for kinase inhibitor programs. It is particularly suitable for scaffold‑hopping strategies where a quinazoline core needs to be replaced with a bioisosteric thieno[2,3-d]pyrimidine to gain novel intellectual property while maintaining potency.

Parallel Library Synthesis for Antitumor SAR

The efficient one‑pot conversion of the target compound to its 4‑chloro derivative (60% yield) [2] enables rapid diversification at the C‑4 position. This synthetic efficiency supports parallel library synthesis for antitumor SAR studies, particularly against MCF‑7, HepG2, and BGC‑823 cell lines where fluorinated thieno[2,3-d]pyrimidine derivatives have shown superior activity to gefitinib [3].

Pharmacokinetic Optimization

The C‑2 trifluoromethyl group is expected to enhance metabolic stability and lipophilicity relative to non‑fluorinated cores [4]. Research teams can procure this compound to prepare derivatives with improved oral bioavailability and reduced intrinsic clearance, leveraging the CF₃ effect to optimize lead series pharmacokinetics without additional structural modification.

Analytical Reference Standard & Quality Control

With a guaranteed purity of ≥95% from multiple commercial vendors , the compound is well‑suited as an analytical reference standard for HPLC method development, batch‑to‑batch consistency verification, and quality control in medicinal chemistry laboratories.

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